molecular formula C8H9N3O B579447 3-cyano-1-methyl-2H-pyridine-5-carboxamide CAS No. 15731-91-6

3-cyano-1-methyl-2H-pyridine-5-carboxamide

Cat. No.: B579447
CAS No.: 15731-91-6
M. Wt: 163.18
InChI Key: RNMZMKPAQHDPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-1-methyl-2H-pyridine-5-carboxamide is a chemical compound with the molecular formula C8H9N3O It is known for its unique structure, which includes a cyano group, a methyl group, and a pyridinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-1-methyl-2H-pyridine-5-carboxamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyanoacetylation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-cyano-1-methyl-2H-pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-cyano-1-methyl-2H-pyridine-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-cyano-1-methyl-2H-pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-cyano-1-methyl-2H-pyridine-5-carboxamide include other cyanoacetamide derivatives and pyridinecarboxamide compounds. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

15731-91-6

Molecular Formula

C8H9N3O

Molecular Weight

163.18

IUPAC Name

3-cyano-1-methyl-2H-pyridine-5-carboxamide

InChI

InChI=1S/C8H9N3O/c1-11-4-6(3-9)2-7(5-11)8(10)12/h2,5H,4H2,1H3,(H2,10,12)

InChI Key

RNMZMKPAQHDPIO-UHFFFAOYSA-N

SMILES

CN1CC(=CC(=C1)C(=O)N)C#N

Synonyms

Nicotinamide, 5-cyano-1,6-dihydro-1-methyl- (8CI)

Origin of Product

United States

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